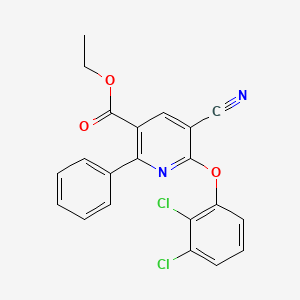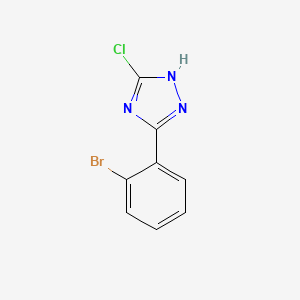![molecular formula C12H16F3N3O B2572616 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol CAS No. 215434-37-0](/img/structure/B2572616.png)
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol” is a chemical with the CAS Number: 215434-37-0 . Its molecular weight is 275.27 , and its molecular formula is C12H16F3N3O . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 394.0±42.0 °C at 760 mmHg . The flash point is 192.1±27.9 °C . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
Synthesis and Learning Facilitation 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol derivatives have been synthesized and evaluated for their effects on learning and memory facilitation in mice. Specifically, a compound within this family demonstrated significant learning and memory facilitation, indicating its potential for cognitive enhancement applications Li Ming-zhu (2012).
Antimicrobial Activity The antimicrobial activity of new pyridine derivatives, including structures similar to 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, has been investigated. These compounds exhibited variable and modest activity against certain bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh (2011).
Antibacterial and Anticancer Evaluation Derivatives of 2-chloro-3-hetarylquinolines, which share structural similarities with 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, have been synthesized and tested for their antibacterial and anticancer properties. Some compounds displayed potent antibacterial activity against S. aureus and showed a broad range of activity against various tumor cell lines S. Bondock, Hanaa Gieman (2015).
Protecting Group for Carboxylic Acids The compound 2-(pyridin-2-yl)ethanol, closely related to the queried chemical, has been used as a protecting group for carboxylic acids. It's shown to be selectively removable post-polymerization, either chemically or thermally, while being stable under acidic conditions. This property indicates its utility in the polymer and material sciences Marios Elladiou, C. S. Patrickios (2012).
Insecticidal Properties Compounds based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which is structurally similar to the queried compound, have been explored as potential insecticides with a novel mode of action. These derivatives exhibited growth-inhibiting and larvicidal activities against armyworms, suggesting their potential application in agricultural pest control M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song (2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMALSJZVLRFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)
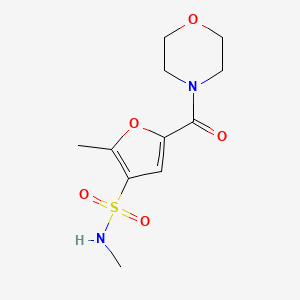
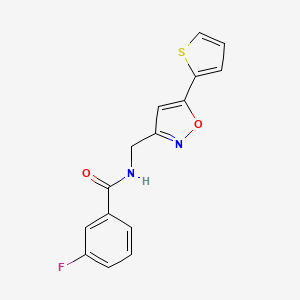
![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)
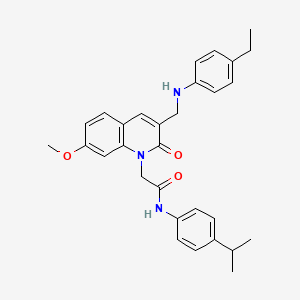
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
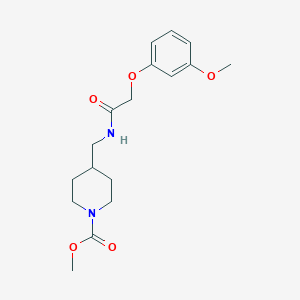
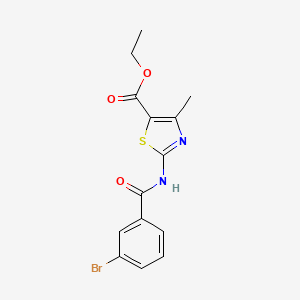
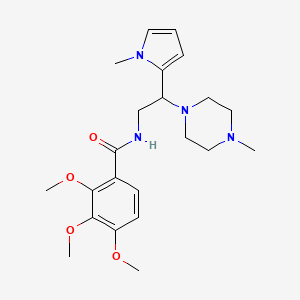
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)
